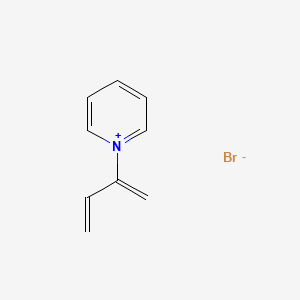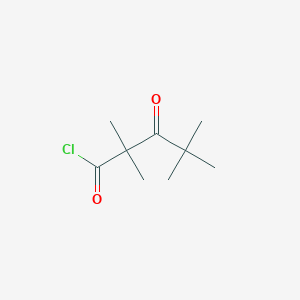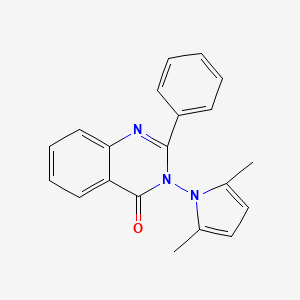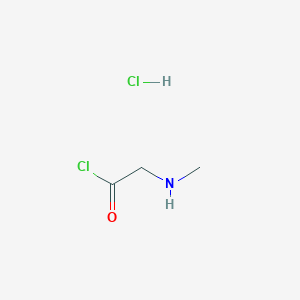
Acetyl chloride, (methylamino)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl chloride, (methylamino)-, hydrochloride is a chemical compound that belongs to the class of acyl chlorides. It is a derivative of acetic acid and is known for its high reactivity and volatility. This compound is commonly used in organic synthesis, particularly in the acetylation of amines and alcohols.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of acetyl chloride, (methylamino)-, hydrochloride typically involves the reaction of acetyl chloride with methylamine. The reaction proceeds as follows: [ \text{CH}_3\text{COCl} + \text{CH}_3\text{NH}_2 \rightarrow \text{CH}_3\text{CONHCH}_3 + \text{HCl} ] This reaction is carried out under controlled conditions to ensure the efficient formation of the desired product. The reaction is typically performed in an inert atmosphere to prevent the hydrolysis of acetyl chloride.
Industrial Production Methods
On an industrial scale, acetyl chloride is produced by the reaction of acetic anhydride with hydrogen chloride. This method yields a mixture of acetyl chloride and acetic acid: [ (\text{CH}_3\text{CO})_2\text{O} + \text{HCl} \rightarrow \text{CH}_3\text{COCl} + \text{CH}_3\text{COOH} ] The resulting acetyl chloride can then be reacted with methylamine to produce this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Acetyl chloride, (methylamino)-, hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, acetyl chloride hydrolyzes to form acetic acid and hydrochloric acid.
Acetylation: It is used to introduce an acetyl group into other compounds, particularly in the acetylation of amines and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, and the reaction is typically carried out in an inert solvent such as dichloromethane.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Acetylation: Acetyl chloride is used in combination with a base such as pyridine to facilitate the acetylation process.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Acetic Acid: Formed from the hydrolysis of acetyl chloride.
Wissenschaftliche Forschungsanwendungen
Acetyl chloride, (methylamino)-, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the acetylation of amines and alcohols.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetyl chloride, (methylamino)-, hydrochloride involves nucleophilic addition followed by elimination. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of acetyl chloride, forming a tetrahedral intermediate. This intermediate then undergoes elimination to form the final product, with the release of hydrochloric acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanoyl Chloride: Similar in structure and reactivity, used in similar acetylation reactions.
Propionyl Chloride: Another acyl chloride with a slightly longer carbon chain, used in similar applications.
Butyryl Chloride: An acyl chloride with an even longer carbon chain, also used in acetylation reactions.
Uniqueness
Acetyl chloride, (methylamino)-, hydrochloride is unique due to its specific reactivity with methylamine, making it particularly useful in the synthesis of N-methylacetamides. Its high reactivity and volatility also make it a valuable reagent in various organic synthesis applications.
Eigenschaften
CAS-Nummer |
146751-69-1 |
|---|---|
Molekularformel |
C3H7Cl2NO |
Molekulargewicht |
144.00 g/mol |
IUPAC-Name |
2-(methylamino)acetyl chloride;hydrochloride |
InChI |
InChI=1S/C3H6ClNO.ClH/c1-5-2-3(4)6;/h5H,2H2,1H3;1H |
InChI-Schlüssel |
BGYYOCBLCVMIEM-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(=O)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-YL]-1-azabicyclo[2.2.2]octan-3-OL](/img/structure/B12558459.png)
![3-[(Pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octane](/img/structure/B12558460.png)
![2-[2-(6-Methyl-1,3-benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12558466.png)
![1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]-](/img/structure/B12558471.png)
![6-(4-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12558472.png)

![1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B12558477.png)
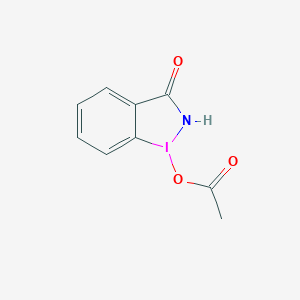
![1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B12558482.png)
